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Introduction
ASP-2205, also known as gilteritinib (Xospata®), is a potent, second-generation FMS-like

tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of relapsed or refractory acute

myeloid leukemia (AML) with FLT3 mutations.[1] While its primary mechanism of action

involves the targeted inhibition of both internal tandem duplication (ITD) and tyrosine kinase

domain (TKD) mutations of FLT3, a comprehensive understanding of its off-target activities is

crucial for predicting potential therapeutic benefits, understanding mechanisms of resistance,

and anticipating adverse events.[1][2] This technical guide provides an in-depth exploration of

the off-target profile of gilteritinib, presenting quantitative data, detailed experimental

methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Off-Target Kinase Inhibition
Profile
Gilteritinib exhibits inhibitory activity against several kinases other than its primary target, FLT3.

The most clinically relevant off-targets identified are AXL, ALK, and c-Kit.[1] The following table

summarizes the quantitative data on the inhibition of these key off-targets.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15615030?utm_src=pdf-interest
https://www.benchchem.com/product/b15615030?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7517771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7517771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6737601/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7517771/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Kinase Assay Type IC50 / Kd (nM) Reference

AXL In vitro kinase assay 0.73 [3]

Cellular assay

(inhibition of

phosphorylation)

41 [4]

ALK In vitro kinase assay
>50% inhibition at 1

nM
[4]

c-Kit Cellular assay ~100 [5]

YES1 KINOMEscan 445 (Kd) [3]

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures

of potency; lower values indicate greater potency.

A broader perspective of gilteritinib's selectivity is provided by KINOMEscan assays, which

assess the binding of a drug to a large panel of kinases. While a comprehensive table of

percentage inhibition for all tested kinases is not publicly available, a visual representation

known as a TREEspot™ diagram from a KINOMEscan assay performed at 100 nM gilteritinib

has been published. This diagram indicates that gilteritinib has a relatively selective profile, with

significant binding primarily to FLT3 and a limited number of other kinases, including AXL and

ALK.[6]

Clinical Manifestations of Off-Target Activities:
Adverse Events
The off-target activities of gilteritinib likely contribute to its clinical safety profile. The most

common treatment-related adverse events observed in the pivotal ADMIRAL clinical trial

(NCT02421939) are summarized below.
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Adverse Event (≥20% of patients) Percentage of Patients

Myalgia/Arthralgia 50%

Transaminase Increase (AST/ALT) 51%

Fatigue/Malaise 44%

Fever 41%

Noninfectious Diarrhea 35%

Dyspnea 35%

Edema 40%

Rash 36%

Pneumonia Not specified

Nausea 30%

Stomatitis 41%

Cough 28%

Headache 24%

Hypotension Not specified

Dizziness 22%

Vomiting Not specified

Data compiled from publicly available clinical trial information.[7][8]

Experimental Protocols
KINOMEscan® Competition Binding Assay
Objective: To determine the binding affinity of gilteritinib to a broad panel of human kinases.

Methodology: The KINOMEscan® assay is a competition-based binding assay. A test

compound (gilteritinib) is incubated with DNA-tagged kinases and an immobilized, active-site

directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by
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qPCR of the DNA tag. The principle is that a compound that binds to the kinase will compete

with the immobilized ligand, resulting in a lower amount of kinase captured on the solid

support. Results are typically reported as the percentage of the DMSO control, where a lower

percentage indicates stronger binding. Dissociation constants (Kd) can be determined by

running the assay with a range of compound concentrations.[6]

Cellular Kinase Phosphorylation Assay (Western Blot)
Objective: To assess the functional inhibitory activity of gilteritinib on a specific kinase (e.g.,

AXL) in a cellular context.

Methodology:

Cell Culture: A human cell line endogenously or exogenously expressing the target kinase

(e.g., MV4-11 AML cells for AXL) is cultured to approximately 80% confluency.[4]

Inhibitor Treatment: Cells are treated with varying concentrations of gilteritinib or a vehicle

control (DMSO) for a specified duration (e.g., 2-4 hours).

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed

using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: The total protein concentration of the cell lysates is determined using

a bicinchoninic acid (BCA) protein assay.

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated

by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred

to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked and then incubated with a primary antibody

specific for the phosphorylated form of the target kinase (e.g., anti-phospho-AXL).

Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection: The protein bands are visualized using a chemiluminescent substrate and an

imaging system. The membrane can be stripped and re-probed with an antibody against the
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total form of the kinase as a loading control.[9]

Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of gilteritinib on the proliferation and viability of cancer cells.

Methodology:

Cell Seeding: Cancer cells (e.g., MOLM-13 or MV4-11) are seeded in a 96-well plate at a

predetermined density.[4]

Compound Treatment: Cells are treated with a serial dilution of gilteritinib or a vehicle

control.

Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a

humidified incubator with 5% CO₂.

Lysis and Luminescence Measurement: A reagent such as CellTiter-Glo® is added to each

well, which lyses the cells and generates a luminescent signal proportional to the amount of

ATP present, an indicator of cell viability.

Data Analysis: Luminescence is measured using a plate reader. The half-maximal inhibitory

concentration (IC50) is calculated by plotting the percentage of cell viability against the

logarithm of the drug concentration and fitting the data to a dose-response curve.[9]

Visualizations
Signaling Pathway: AXL Signaling in AML and Inhibition
by Gilteritinib
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AXL Signaling in AML and Inhibition by Gilteritinib
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Caption: AXL signaling pathway in AML and its inhibition by gilteritinib.
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Experimental Workflow: Kinase Inhibitor Off-Target
Screening

Experimental Workflow for Kinase Inhibitor Off-Target Screening
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Caption: A generalized workflow for identifying and characterizing off-target activities of a

kinase inhibitor.

Conclusion
A thorough understanding of the off-target activities of ASP-2205 (gilteritinib) is paramount for

its optimal clinical application. Its inhibitory effects on kinases such as AXL may offer

therapeutic advantages, potentially overcoming resistance mechanisms to more selective FLT3

inhibitors. However, off-target effects are also likely contributors to the observed adverse event

profile. The data and experimental protocols presented in this guide provide a comprehensive

resource for researchers and clinicians working to further elucidate the complex

pharmacological profile of gilteritinib and to develop strategies for maximizing its therapeutic

index. Continued investigation into the downstream consequences of its off-target interactions

will be essential for refining its use in the treatment of AML and potentially other malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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